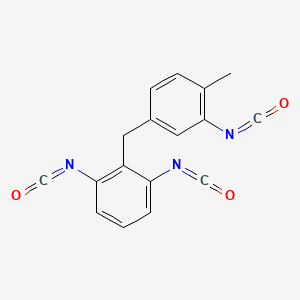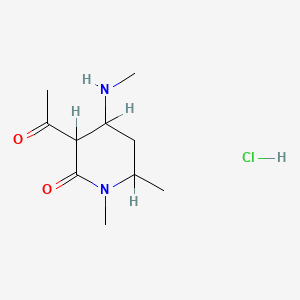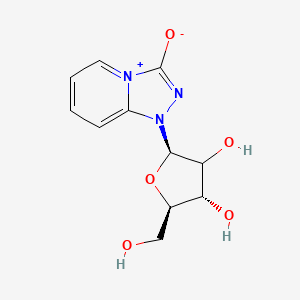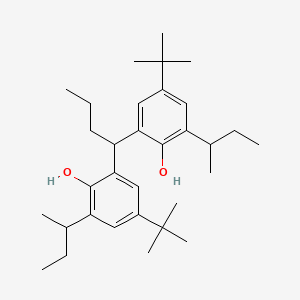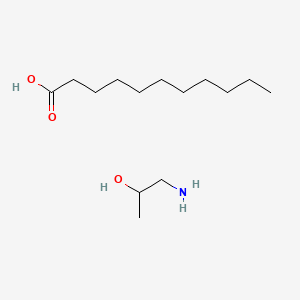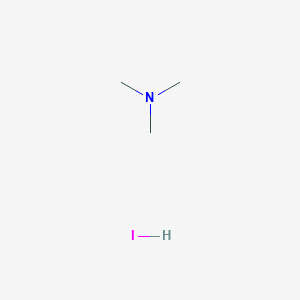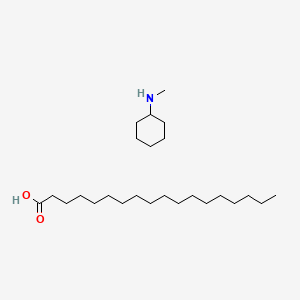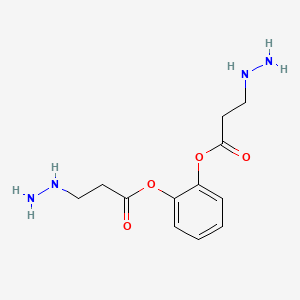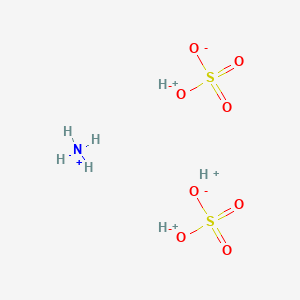
Ammonium trihydrogen disulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium trihydrogen disulphate, also known as ammonium trihydrogen disulfate, is a chemical compound with the molecular formula H₇NO₈S₂. It is a salt formed from the combination of ammonium ions (NH₄⁺) and trihydrogen disulphate ions (H₃SO₄⁻). This compound is known for its strong acidic properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium trihydrogen disulphate can be synthesized through the reaction of sulfuric acid with ammonium sulfate. The reaction typically involves the following steps:
Mixing: Ammonium sulfate is dissolved in water to form a solution.
Addition of Sulfuric Acid: Concentrated sulfuric acid is slowly added to the ammonium sulfate solution while stirring.
Crystallization: The solution is then allowed to cool, leading to the crystallization of this compound.
The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously mixed and the product is crystallized and separated. The process is optimized to ensure high efficiency and minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium trihydrogen disulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ammonium persulfate.
Reduction: It can be reduced to form ammonium sulfate and sulfur dioxide.
Substitution: It can participate in substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Various organic reagents can be used depending on the desired product.
Major Products Formed
Oxidation: Ammonium persulfate.
Reduction: Ammonium sulfate and sulfur dioxide.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
Ammonium trihydrogen disulphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of buffer solutions and as a pH regulator.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of fertilizers, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ammonium trihydrogen disulphate involves its strong acidic properties. It can donate protons (H⁺ ions) to various chemical species, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium sulfate: (NH₄)₂SO₄
Ammonium bisulfate: NH₄HSO₄
Ammonium persulfate: (NH₄)₂S₂O₈
Uniqueness
Ammonium trihydrogen disulphate is unique due to its strong acidic properties and its ability to participate in a wide range of chemical reactions. It is also distinct in its molecular structure, which allows it to form stable crystals and be used in various industrial applications.
Propriétés
Numéro CAS |
35089-90-8 |
|---|---|
Formule moléculaire |
H7NO8S2 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
azanium;hydron;disulfate |
InChI |
InChI=1S/H3N.2H2O4S/c;2*1-5(2,3)4/h1H3;2*(H2,1,2,3,4) |
Clé InChI |
SCAIJDFUIDBVKD-UHFFFAOYSA-N |
SMILES canonique |
[H+].[H+].[H+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



